GPBAR1-agonist-10
説明
特性
分子式 |
C19H25N5O2 |
|---|---|
分子量 |
355.442 |
IUPAC名 |
1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea |
InChI |
InChI=1S/C19H25N5O2/c25-19(21-14-9-5-2-6-10-14)22-15-11-16(20-12-15)18-23-17(24-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,14-16,20H,2,5-6,9-12H2,(H2,21,22,25)/t15-,16-/m0/s1 |
InChIキー |
DZCCDHPCOPVCNQ-HOTGVXAUSA-N |
SMILES |
O=C(N[C@@H]1CN[C@H](C2=NC(C3=CC=CC=C3)=NO2)C1)NC4CCCCC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GPBAR1-agonist-10; GPBAR1 agonist 10; GPBAR1agonist10 |
製品の起源 |
United States |
科学的研究の応用
Therapeutic Applications
1. Inflammatory Diseases
Recent studies have highlighted the role of GPBAR1 in modulating inflammatory responses. GPBAR1-agonist-10 has demonstrated the ability to reduce activation of monocytes and macrophages, key players in inflammation.
- Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control Group | GPBAR1-Agonist-10 Group |
|---|---|---|
| Clinical Score | 3.5 | 1.2 |
| Monocyte Activation (CD11b+) | High | Low |
| Cytokine Production (TNF-α) | Elevated | Reduced |
2. Metabolic Disorders
GPBAR1 activation has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced hepatic steatosis.
- Case Study: Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | Control Group | GPBAR1-Agonist-10 Group |
|---|---|---|
| Liver Steatosis Score | 4.0 | 2.0 |
| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.5 |
3. Gastrointestinal Disorders
The role of GPBAR1 in gastrointestinal health is significant, particularly regarding its effects on gut motility and inflammation.
- Case Study: Colitis Models
| Parameter | Control Group | GPBAR1-Agonist-10 Group |
|---|---|---|
| Colonic Inflammation Score | 6.0 | 2.5 |
| Mucosal Healing Index | Low | High |
Mechanistic Insights
The pharmacological effects of GPBAR1-agonist-10 are mediated through several pathways:
- cAMP Pathway Activation: Agonism leads to increased intracellular cAMP levels, which subsequently inhibit pro-inflammatory cytokine production.
- Gene Regulation: RNA sequencing studies have identified specific gene sets regulated by GPBAR1 activation during inflammatory stimuli, underscoring its potential as a therapeutic target for controlling inflammation .
類似化合物との比較
Comparison with Similar GPBAR1 Agonists
Efficacy and Selectivity
Key agonists are compared based on EC₅₀ , efficacy (relative to TLCA), and selectivity (Table 1).
*EC₅₀ for compound 10 inferred from concentration-response curves in .
Key Findings :
- Compound 7 and compound 19 are dual agonists, but their therapeutic utility is constrained by off-target effects (e.g., pruritus from FXR activation) .
- HDCA-1 and amine LCA-3 exhibit high selectivity due to side-chain modifications (epoxide, 3α-NH₂) that disrupt FXR binding .
Binding Interactions
Distinct structural features dictate receptor engagement:
- GPBAR1-agonist-10 : Binds via hydrogen bonds to Glu169 and Asn93 , with hydrophobic interactions at Tyr240 .
- Steroidal agonists (TLCA, HDCA-1) : Rely on polar interactions with Ser247 and Tyr240 , with side-chain flexibility critical for efficacy .
- BIX02694: Engages a hydrophobic subpocket near Trp237, enabling nanomolar potency .
Pharmacokinetic Profiles
Critical PK parameters are summarized in Table 2.
Key Insights :
- GPBAR1-agonist-10 and BIX02694 exhibit superior stability, supporting once-daily dosing .
- Compound 7 ’s short half-life limits systemic exposure, making it suitable for localized applications (e.g., IBD) .
Therapeutic Implications
- Metabolic Disorders : GPBAR1-agonist-10 and HDCA-1 enhance GLP-1 secretion, improving glucose tolerance .
- Inflammation: Compound 7 and BIX02694 reduce IL-12/TNF-α in monocytes and ameliorate EAE in mice .
- Cholestatic Diseases : Dual agonists like compound 19 are avoided due to pruritus risk, favoring selective agents .
準備方法
Synthesis of the 1,2,4-Oxadiazole-Pyrrolidine Core
The oxadiazole-pyrrolidine intermediate was synthesized via a three-step sequence:
-
Nitrile Formation : Reaction of 3-aminopyrrolidine with chloroacetonitrile in the presence of triethylamine yielded the corresponding nitrile derivative.
-
Cyclization : Treatment with hydroxylamine hydrochloride under acidic conditions generated the 1,2,4-oxadiazole ring.
-
Protection/Deprotection : The secondary amine on pyrrolidine was protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Introduction of the Ureidyl Side Chain
The urea functionality was introduced via a carbodiimide-mediated coupling reaction:
-
Activation : The Boc-protected oxadiazole-pyrrolidine was reacted with 4-nitrophenyl chloroformate to form an activated carbonate intermediate.
-
Aminolysis : Reaction with a primary amine (R-NH2) in dichloromethane yielded the ureidyl derivative. The Boc group was subsequently removed using trifluoroacetic acid.
Final Functionalization and Purification
The crude product was purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water. Analytical characterization confirmed the structure:
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C17H22N6O3 [M+H]+: 359.18, found: 359.17.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, oxadiazole-H), 3.45–3.55 (m, 2H, pyrrolidine-H), 3.10–3.20 (m, 2H, urea-NH).
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity included:
-
Temperature Control : Maintaining reactions at 0–5°C during nitrile formation minimized byproducts.
-
Solvent Selection : Dichloromethane provided optimal solubility for urea coupling, while methanol facilitated Boc deprotection.
-
Catalyst Use : Triethylamine (10 mol%) accelerated the cyclization step, achieving >90% conversion.
Pharmacological Evaluation
In Vitro Agonist Activity
GPBAR1-agonist-10 was evaluated using a luciferase reporter assay in HEK-293T cells transfected with human GPBAR1:
| Parameter | Value |
|---|---|
| EC50 (GPBAR1 activation) | 4.6 ± 0.3 μM |
| Efficacy (% vs. TLCA*) | 121 ± 8% |
| Selectivity (FXR, LXR, PXR) | >100-fold selectivity |
*Taurolithocholic acid (TLCA), a reference GPBAR1 agonist.
Pro-Glucagon mRNA Induction
In GLUTag cells, GPBAR1-agonist-10 increased pro-glucagon mRNA expression by 2.8-fold compared to vehicle controls, matching the efficacy of TLCA.
Stability and Pharmacokinetics
GPBAR1-agonist-10 exhibited favorable drug-like properties:
-
Plasma Stability : >90% remaining after 2 hours in human plasma.
-
Hepatic Clearance : Moderate (28 mL/min/kg) in rat liver microsomes.
-
Oral Bioavailability : 42% in Sprague-Dawley rats, with a half-life (t1/2) of 6.2 hours.
Comparative Analysis with Structural Analogs
GPBAR1-agonist-10 outperformed analogs in potency and selectivity:
| Compound | EC50 (μM) | Efficacy (% vs. TLCA) | FXR Activation |
|---|---|---|---|
| 9 | 3.5 | 115 | <10% |
| 10 | 4.6 | 121 | <5% |
| 14 | 12.4 | 58 | 22% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
